5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
“5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide” is a compound that belongs to the class of 1,2,4-oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide”, can be achieved through various methods . One of the possible synthetic routes for obtaining 1,2,4-oxadiazolium salts is based on the functionalization of preliminary prepared uncharged 1,2,4-oxadiazole system . It was found that 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Scientific Research Applications
Anti-Infective Agents
Compounds with 1,2,4-oxadiazole structures, such as our compound of interest, have been synthesized as anti-infective agents. They have shown anti-bacterial, anti-viral, and anti-leishmanial activities . This makes them promising candidates for the development of new anti-infective drugs .
Antibacterial Activity
Some 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice . This suggests that our compound could potentially be used in the development of new antibacterial agents .
Antifungal Activity
1,2,4-oxadiazole derivatives have been evaluated for their antifungal activities against Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . This indicates that our compound could be used in the development of new antifungal agents .
Anticancer Evaluation
Although there is no direct evidence for our compound, some 1,2,4-oxadiazole derivatives have been evaluated for their anticancer activities . This suggests that our compound could potentially be used in anticancer research .
Photophysical Properties
Iridium complexes with 1,2,4-oxadiazole structures have been studied for their photophysical properties . This suggests that our compound could potentially be used in the development of new materials with unique photophysical properties .
Pesticides
1,2,4-oxadiazole derivatives have shown a broad spectrum of agricultural biological activities, suggesting that our compound could potentially be used in the development of efficient and low-risk chemical pesticides .
Future Directions
Oxadiazoles, including “5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide”, have a wide range of applications and have been successfully utilized as an essential part of the pharmacophore . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . Therefore, the future directions of this compound could involve further exploration of its potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole moiety have been reported to exhibit broad-spectrum anti-infective activities . They have shown potential against various pathogens, including bacteria, viruses, and parasites .
Mode of Action
The 1,2,4-oxadiazole ring, a key structural component of this compound, is known to interact with various biological targets through hydrogen bonding . The nitrogen atom in the 1,2,4-oxadiazole ring is a stronger hydrogen bond acceptor than oxygen, which may influence its interaction with targets .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to exhibit anti-infective activities, suggesting they may interfere with the biochemical pathways of infectious agents .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole ring and the pyrazine moiety could potentially influence these properties .
Result of Action
Given the anti-infective activities of 1,2,4-oxadiazole derivatives, it can be inferred that this compound may exert a detrimental effect on the survival and replication of infectious agents .
properties
IUPAC Name |
5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-10-7-17-12(8-16-10)15(21)18-9-13-19-14(20-22-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBXCTLHKAMFXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2-carboxamide |
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